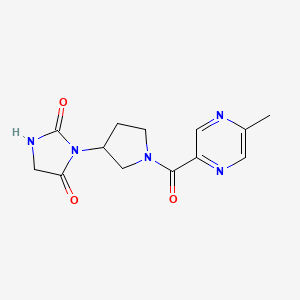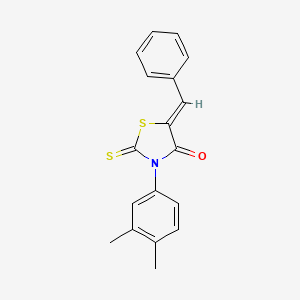
(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds containing a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the benzylidene moiety suggests that this compound might have been synthesized through a condensation reaction .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared spectroscopy, ultraviolet-visible spectroscopy, high-performance liquid chromatography, proton nuclear magnetic resonance, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques, including density measurements, boiling point determination, vapor pressure measurement, enthalpy of vaporization calculation, flash point determination, refractive index measurement, and others .Aplicaciones Científicas De Investigación
Supramolecular Structures and Crystal Analysis
Supramolecular structures of derivatives similar to "(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one" have been analyzed, highlighting hydrogen-bonded dimers, chains of rings, and sheets in crystalline forms. These structures provide insight into the compound's intermolecular interactions and potential for forming complex molecular assemblies (Delgado et al., 2005).
Synthesis and Computational Studies
Research on thiazolidin-4-one derivatives includes their synthesis and computational studies, which shed light on their structural characteristics and potential electronic properties. The synthesis approaches involve various chemical reactions, including Knoevenagel condensation, and are supported by computational models to predict the compounds' behavior and interactions (Bensafi et al., 2021).
Pharmacological Applications
While avoiding specifics on drug use and side effects, it's noteworthy that derivatives of "this compound" have been evaluated for their antiproliferative and anticancer activities. These studies involve synthesizing novel compounds and testing their efficacy against various cancer cell lines, highlighting the therapeutic potential of thiazolidin-4-one derivatives in oncology research (Chandrappa et al., 2008).
Antimicrobial and Anticancer Evaluation
Further research into thiazolidin-4-one derivatives explores their antimicrobial and anticancer properties. Synthesis and evaluation of these compounds reveal significant activity against bacterial and fungal pathogens, as well as various cancer cell lines, offering a foundation for developing new therapeutic agents (Deep et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c1-12-8-9-15(10-13(12)2)19-17(20)16(22-18(19)21)11-14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNCWILYJKQQDP-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2869522.png)
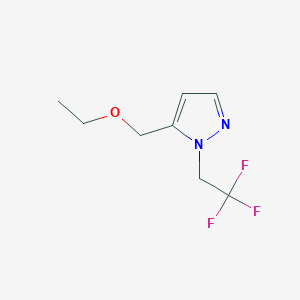

![Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B2869526.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide hydrochloride](/img/structure/B2869529.png)
![2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2869531.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2869532.png)
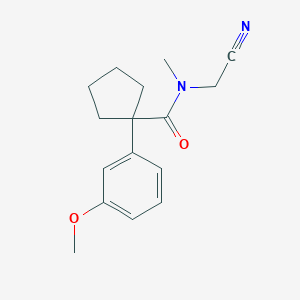
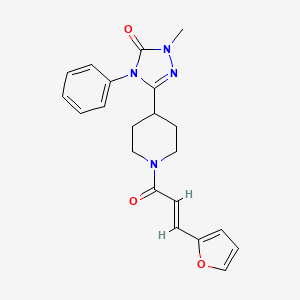

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2869539.png)
